molecular formula C16H23NO4 B1344239 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid CAS No. 213772-01-1

4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid

Cat. No. B1344239
M. Wt: 293.36 g/mol
InChI Key: PCKHPPARUKMUTN-UHFFFAOYSA-N
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Description

4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid is a compound that is relevant in the field of organic chemistry, particularly in the synthesis of various biologically active molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, and the benzyl group is often used as a protecting group for alcohols and carboxylic acids. The presence of these groups in the molecule suggests its utility in multi-step synthetic procedures where selective deprotection is required.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for the preparation of collagen cross-links, was reported from a related compound in six steps . Additionally, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids has been described, which includes compounds similar to 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid . These syntheses involve the use of protected amino acids and highlight the importance of protecting group strategies in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid would include a benzyl group attached to the nitrogen of a Boc-protected amino group, which is further linked to a butanoic acid moiety. The stereochemistry of the amino acid is crucial in the synthesis of chiral compounds, and the literature provides examples of the synthesis of stereochemically pure compounds . The presence of the Boc group suggests that the amino group is protected, allowing for selective reactions to occur at other sites of the molecule.

Chemical Reactions Analysis

The Boc group is known for its stability under various reaction conditions and can be removed under acidic conditions without affecting other sensitive functional groups. The benzyl group can be removed by hydrogenation or using strong acids. The literature does not directly describe the chemical reactions of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid, but the reported syntheses of similar compounds involve reactions such as reduction, cyclization, and ring-opening, which are typical in the synthesis of amino acid derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid are not detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature based on the structure of similar compounds. The presence of the Boc and benzyl protecting groups would make the compound relatively non-polar, and thus it may have limited solubility in water but be soluble in organic solvents. The compound's melting point, boiling point, and specific rotation would be influenced by the presence of the Boc and benzyl groups, as well as the butanoic acid moiety .

Scientific Research Applications

Efficient Synthesis Techniques

Research has developed efficient synthesis methods for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including the 4-iodobutanoate variant, from natural or protected L-amino acids. These synthesis techniques are crucial for producing protected amino acids and derivatives used in peptide and medicinal chemistry (Koseki, Yamada, & Usuki, 2011).

Synthesis of Protected Non-proteinogenic Amino Acids

A synthetic strategy has been developed for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids using tert-butyloxycarbonyl (Boc) moieties. This approach utilizes reductive amination and careful protection strategies to produce intermediates for further chemical synthesis, illustrating the chemical versatility of tert-butoxycarbonyl-protected amino acids (Temperini et al., 2020).

Advanced Deprotection Methods

The selective removal of the tert-butyloxycarbonyl group in the presence of other protective groups has been improved by using mixtures of trifluoroacetic acid with phenols. This technique is essential for the stepwise synthesis of complex molecules, including peptides, where the precise removal of protective groups without affecting others is critical (Bodanszky & Bodanszky, 2009).

Collagen Cross-links Synthesis

Efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links, demonstrates the application of tert-butoxycarbonyl-protected amino acids in biomaterials and therapeutic agents synthesis. This research highlights the role of protected amino acids in developing treatments or materials with specific biological functions (Adamczyk, Johnson, & Reddy, 1999).

N-tert-Butoxycarbonylation Catalysis

The use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate offers a green and efficient method for the preparation of N-Boc protected amines. This research points towards the advancements in catalysis and green chemistry for the preparation of protected amino acids and derivatives (Heydari et al., 2007).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

properties

IUPAC Name

4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKHPPARUKMUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626357
Record name 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid

CAS RN

213772-01-1
Record name 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of benzyl-(4-hydroxy-butyl)-carbamic acid tert butyl ester (9.4 g, 33.7 mmol) in anhydrous dimethyl formamide “DMF” (40 mL) was cooled in an ice bath. Pyridinium dichromate (44 g, 117 mmol) was added in 4 portions of with 15 min intervals. The reaction mixture was allowed to stir overnight at room temperature resulting in a viscous black slurry. The slurry was poured into water (400 mL), acidified to pH 1 with concentrated HCl and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with, 5% NaHSO4 (100 mL), water (4×300 mL). Subsequently, the organic layer was extracted with 1M NaOH (150, 75, and 50 mL). The combined aqueous layers were cooled with an ice bath and the pH was adjusted to 3 with concentrated HCl. The resulting white suspension was extracted three times with ethyl acetate (3×200 mL) and the combined organic layers were dried over Na2SO4, filtered, and the solvent was evaporated in vacuo to give N-benzyl-N-(t-butoxy-carbonyl)-4-amino-1-butanoic acid (4.0 g, 40%) as viscous oil. 1H NMR (CDCl3): δ 7.23-7.35 (m, 5H); 4.41 (bs, 2H); 3.29 (bs, 1H); 3.19 (bs, 1H); 2.33 (bs, 2H); 1.82 (bs, 2H); 1.46 (bs, 9H).
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